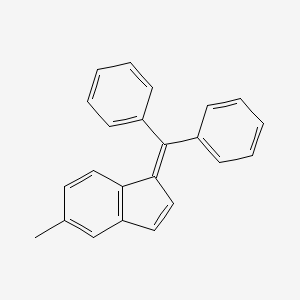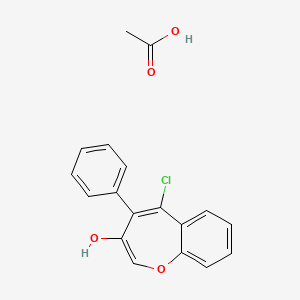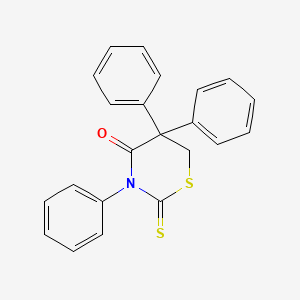
3,5,5-Triphenyl-2-sulfanylidene-1,3-thiazinan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,5-Triphenyl-2-sulfanylidene-1,3-thiazinan-4-one is a chemical compound known for its unique structure and significant role in pharmaceutical chemistry. This compound is part of the thiazinanone family, which has been studied for various biological activities, including antibacterial, antifungal, and antitumor properties .
Méthodes De Préparation
The synthesis of 3,5,5-Triphenyl-2-sulfanylidene-1,3-thiazinan-4-one typically involves a multicomponent condensation or a two-step process. One common method includes the reaction between an amine, mercapto acid, and carbonyl compounds . The reaction conditions often involve refluxing in ethanol with triethylamine as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Analyse Des Réactions Chimiques
3,5,5-Triphenyl-2-sulfanylidene-1,3-thiazinan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or thioethers .
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored for its antitumor activity and potential use in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,5,5-Triphenyl-2-sulfanylidene-1,3-thiazinan-4-one involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . In cancer cells, it may induce apoptosis by interacting with key signaling pathways and proteins involved in cell survival and proliferation .
Comparaison Avec Des Composés Similaires
3,5,5-Triphenyl-2-sulfanylidene-1,3-thiazinan-4-one can be compared with other thiazinanone derivatives, such as:
3-Alkyl-2-aryl-1,3-thiazinan-4-ones: Known for their cyclooxygenase-2 inhibition activity.
3-Pyridin-2-ylmethyl-1,3-thiazinan-4-ones: Exhibiting antioxidant activities.
3-(3-(6-Chloro-2-methoxyacridin-9-ylamino)propyl)-2-(thiophen-2-yl)-1,3-thiazinan-4-one: Showing activity against various cancer cell types.
The uniqueness of this compound lies in its specific structural features and the broad spectrum of biological activities it exhibits.
Propriétés
Numéro CAS |
53628-13-0 |
|---|---|
Formule moléculaire |
C22H17NOS2 |
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
3,5,5-triphenyl-2-sulfanylidene-1,3-thiazinan-4-one |
InChI |
InChI=1S/C22H17NOS2/c24-20-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)16-26-21(25)23(20)19-14-8-3-9-15-19/h1-15H,16H2 |
Clé InChI |
PBGBDOLGJJDMFD-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)N(C(=S)S1)C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


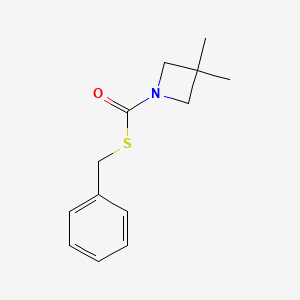
![Pentyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14638811.png)
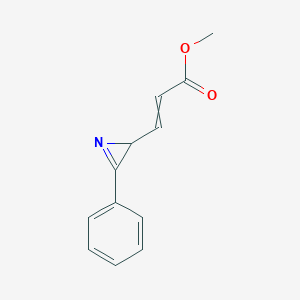

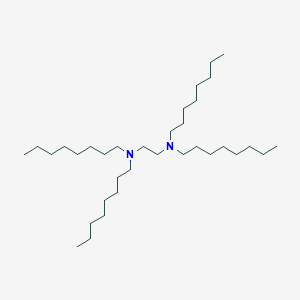
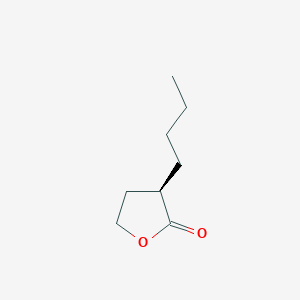
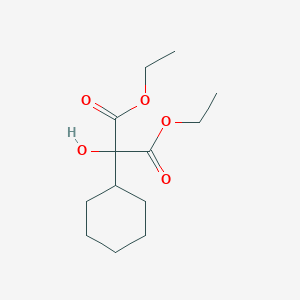
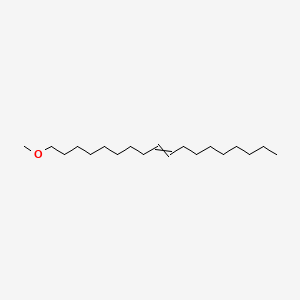
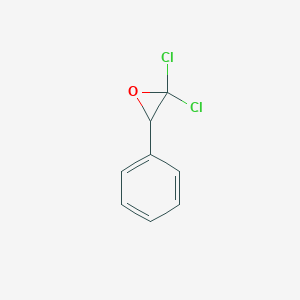
![Triphenyl[(8-phenylnaphthalen-2-yl)methyl]phosphanium bromide](/img/structure/B14638857.png)
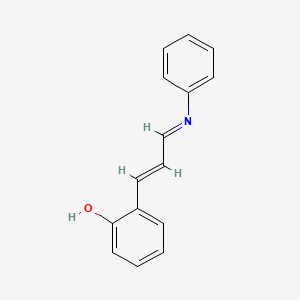
![6-Chloro-5H-benzo[7]annulene](/img/structure/B14638873.png)
